3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803600-36-3
VCID: VC2972933
InChI: InChI=1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H
SMILES: C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl
Molecular Formula: C11H12ClF4N
Molecular Weight: 269.66 g/mol

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride

CAS No.: 1803600-36-3

Cat. No.: VC2972933

Molecular Formula: C11H12ClF4N

Molecular Weight: 269.66 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride - 1803600-36-3

Specification

CAS No. 1803600-36-3
Molecular Formula C11H12ClF4N
Molecular Weight 269.66 g/mol
IUPAC Name 3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C11H11F4N.ClH/c12-10(4-5-16-7-10)8-2-1-3-9(6-8)11(13,14)15;/h1-3,6,16H,4-5,7H2;1H
Standard InChI Key UYUZPICXGSZBGG-UHFFFAOYSA-N
SMILES C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl
Canonical SMILES C1CNCC1(C2=CC(=CC=C2)C(F)(F)F)F.Cl

Introduction

Chemical Structure and Properties

Basic Chemical Information

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is characterized by specific chemical and physical properties that define its behavior in biological systems and chemical reactions.

PropertyValue
Molecular FormulaC11H12ClF4N
Molecular Weight269.66 g/mol
CAS Number1803600-36-3
IUPAC Name3-fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride
Parent CompoundCID 83824090 (3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine)
Parent CAS Number1564461-37-5
Parent Molecular Weight233.20 g/mol

The molecular structure consists of a pyrrolidine ring with a fluoro substituent at the 3-position, along with a 3-(trifluoromethyl)phenyl group also at the 3-position of the pyrrolidine ring . The compound exists as a hydrochloride salt, which enhances its solubility properties compared to the free base form .

Structural Features and Significance

The compound's unique structural elements contribute significantly to its physicochemical properties and potential biological activities:

  • The pyrrolidine ring serves as a basic nitrogen-containing heterocycle common in many bioactive compounds

  • The fluorine atom directly attached to the carbon at position 3 of the pyrrolidine creates a stereogenic center

  • The trifluoromethyl group on the phenyl ring introduces strong electron-withdrawing effects

  • The presence of multiple fluorine atoms influences lipophilicity, metabolic stability, and binding affinity to potential biological targets

These structural features collectively determine the compound's reactivity patterns, solubility profile, and potential interactions with biological macromolecules. The hydrochloride salt formation also affects important pharmaceutical parameters including solubility, dissolution rate, and stability .

Synthesis Methods

General Synthetic Approaches

The synthesis of 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride typically involves several carefully controlled steps to ensure high yield and purity.

The general synthetic pathway often includes:

  • Initial formation of the pyrrolidine ring structure

  • Attachment of the 3-(trifluoromethyl)phenyl group to the pyrrolidine scaffold

  • Strategic fluorination at the 3-position of the pyrrolidine ring

  • Conversion to the hydrochloride salt through acid treatment

Fluorination Strategies

The incorporation of fluorine atoms represents one of the most challenging aspects of synthesizing this compound. Several fluorination methodologies could be employed:

Electrophilic Fluorination Methods

These approaches typically utilize specialized fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine at specific positions. These reagents deliver electrophilic fluorine ("F+") to electron-rich centers in the molecule .

Photoredox-Mediated Fluorination

Recent advances in synthetic methodology have enabled photoredox-catalyzed fluorination reactions, which proceed under milder conditions. These methods often utilize visible light in combination with photocatalysts such as fac-Ir(ppy)3 under blue LED irradiation .

The reaction conditions typically involve:

  • Appropriate photocatalyst (e.g., fac-Ir(ppy)3)

  • Controlled reaction temperature

  • Specific solvent systems (such as DMF or acetonitrile)

  • Additives that enhance reaction efficiency (such as triphenylphosphine)

Salt Formation

The final step in the preparation involves conversion of the free base to the hydrochloride salt. This process typically includes:

  • Dissolving the free base in an appropriate organic solvent

  • Treatment with hydrogen chloride (gaseous or in solution)

  • Precipitation of the hydrochloride salt

  • Isolation through filtration and purification techniques

  • Careful drying under controlled conditions to avoid decomposition

Biological Activity and Mechanism of Action

Structure-Activity Relationships

The strategic positioning of fluorine atoms in this compound significantly influences its pharmacological profile:

  • The fluorine at the 3-position of the pyrrolidine ring may control stereochemical aspects and conformational preferences

  • The trifluoromethyl group on the phenyl ring enhances electrophilic character, potentially enabling participation in nucleophilic substitution reactions

  • The fluorinated structure can block potential sites of metabolic degradation, enhancing metabolic stability

  • The presence of multiple fluorine atoms typically reduces the pKa of nearby basic centers, potentially improving oral absorption and bioavailability

Research on related compounds indicates that fluorination can dramatically influence pharmacokinetic properties. For example, studies on fluorinated indole derivatives showed that incorporation of fluorine significantly reduced the pKa of the compounds, which had beneficial effects on oral absorption .

Applications in Research and Development

Medicinal Chemistry Applications

3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has potential applications across various fields of medicinal chemistry:

  • As a building block for creating libraries of fluorinated derivatives with tailored pharmacological properties

  • In the development of novel drug candidates targeting central nervous system disorders

  • As an intermediate in the synthesis of more complex bioactive molecules

  • For studying structure-activity relationships in drug discovery programs

Therapeutic AreaPotential ApplicationMechanistic Rationale
Central Nervous SystemAntipsychotic or anxiolytic agentsInteraction with serotonin or dopamine receptors
Metabolic DisordersEnzyme inhibitorsBinding to specific enzymes involved in metabolic pathways
Inflammatory ConditionsAnti-inflammatory agentsModulation of inflammatory signaling pathways
OncologyKinase inhibitorsInteraction with protein kinases implicated in cell proliferation

The fluorine substituents enhance binding affinity to specific receptors and enzymes, potentially leading to pharmacological effects relevant to these therapeutic applications .

Comparison with Related Compounds

Structural Analogs

Several compounds share structural similarities with 3-Fluoro-3-[3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, with subtle differences that can significantly affect their biological activities.

CompoundStructural DifferencesPotential Effect on Activity
3-[3-(Trifluoromethyl)phenyl]pyrrolidine hydrochlorideLacks the fluorine at the 3-position of the pyrrolidine ringMay have different receptor binding profile and metabolic stability
3-Fluoro-3-[3-(trifluoromethoxy)phenyl]pyrrolidineContains a trifluoromethoxy instead of trifluoromethyl groupDifferent electronic properties and hydrophobicity profile
(2R)-2-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine hydrochlorideFluorine positioned differently on the phenyl ring; substitution at pyrrolidine 2-positionAltered spatial arrangement affecting target binding specificity

Structure-Property Relationships

The position and number of fluorine atoms significantly influence key properties:

  • Lipophilicity: The trifluoromethyl group typically increases lipophilicity, while the position of the fluorine atom on the pyrrolidine ring can fine-tune this property

  • Acidity/Basicity: Fluorine atoms reduce the basicity of the pyrrolidine nitrogen, which can improve oral bioavailability

  • Metabolic Stability: Strategic placement of fluorine atoms blocks potential sites of oxidative metabolism

  • Binding Selectivity: Different fluorination patterns lead to unique three-dimensional conformations that affect target selectivity

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR for hydrogen environments

    • 13C NMR for carbon framework analysis

    • 19F NMR for fluorine positioning and environment, particularly valuable for distinguishing the fluorine attached to the pyrrolidine ring from those in the trifluoromethyl group

  • Mass Spectrometry:

    • Provides molecular weight confirmation (expected m/z 269.67)

    • Fragmentation patterns help verify structural features

    • High-resolution mass spectrometry can confirm molecular formula

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) serves as a critical method for:

  • Assessing purity

  • Separating potential stereoisomers

  • Quantitative analysis

  • Stability testing under various conditions

Physical Properties Evaluation

Important physical properties that require characterization include:

  • Melting Point: Indicative of purity and crystal form

  • Solubility Profile: Solubility in various solvents including water, which is enhanced by the hydrochloride salt formation

  • pH-Dependent Behavior: Ionization state changes at different pH values

  • Crystallinity: X-ray diffraction patterns for solid-state characterization

Future Research Directions

Expanding Structure-Activity Relationships

Future research could focus on:

  • Systematic modification of the fluorination pattern to optimize binding to specific targets

  • Exploration of stereochemical aspects through synthesis and evaluation of pure stereoisomers

  • Development of more water-soluble derivatives while maintaining the core fluorinated scaffold

  • Investigation of alternative salt forms with improved properties

Advanced Applications

Emerging applications might include:

  • Development as PET imaging agents by incorporating 18F for diagnostic applications

  • Inclusion in targeted drug delivery systems

  • Application in fragment-based drug discovery approaches

  • Exploration as chemical probes for investigating biological pathways

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